(7Z)-7-(4-hydroxybenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one
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Overview
Description
(7Z)-7-(4-hydroxybenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one is a complex organic compound that belongs to the class of thiazolo[2,3-c][1,2,4]triazinones This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazine ring, and a benzylidene group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-7-(4-hydroxybenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzaldehyde with 3,4-diphenyl-1,2,4-triazine-5(4H)-thione under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of water as a solvent and visible-light-mediated reactions, can be employed to reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(7Z)-7-(4-hydroxybenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to form a saturated alkyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde derivatives.
Reduction: Formation of 4-hydroxybenzyl derivatives.
Substitution: Formation of nitro or sulfonyl derivatives of the phenyl groups.
Scientific Research Applications
Chemistry
In chemistry, (7Z)-7-(4-hydroxybenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (7Z)-7-(4-hydroxybenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one involves its interaction with specific molecular targets. The hydroxyl and benzylidene groups may facilitate binding to enzymes or receptors, modulating their activity. The compound’s effects on cellular pathways and processes depend on its ability to penetrate cell membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazoles: These compounds share a similar core structure but differ in the substitution patterns on the thiazole and triazine rings.
Benzo[4,5]thiazolo[2,3-c][1,2,4]triazoles: These compounds have a benzene ring fused to the thiazole ring, altering their chemical properties and reactivity.
Uniqueness
(7Z)-7-(4-hydroxybenzylidene)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6(7H)-one is unique due to the presence of the hydroxylbenzylidene group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H17N3O2S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
(7Z)-7-[(4-hydroxyphenyl)methylidene]-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-6-one |
InChI |
InChI=1S/C24H17N3O2S/c28-19-13-11-16(12-14-19)15-20-23(29)27-22(18-9-5-2-6-10-18)21(25-26-24(27)30-20)17-7-3-1-4-8-17/h1-15,22,28H/b20-15- |
InChI Key |
CTHGCMCEROPAJR-HKWRFOASSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2C(=NN=C3N2C(=O)/C(=C/C4=CC=C(C=C4)O)/S3)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=NN=C3N2C(=O)C(=CC4=CC=C(C=C4)O)S3)C5=CC=CC=C5 |
Origin of Product |
United States |
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